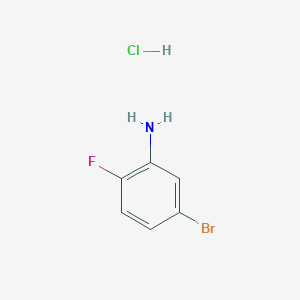

5-Bromo-2-fluoroaniline hydrochloride

Description

5-Bromo-2-fluoroaniline hydrochloride (CAS: 2924-09-6) is a halogenated aromatic amine with the molecular formula C₆H₅BrFN·HCl and a molecular weight of 226.49 g/mol (including the hydrochloride moiety). It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and fluorescent derivatives. For instance, it serves as a precursor in the synthesis of GSK-3β inhibitors (e.g., compound 14 in ) and spirosilabifluorene derivatives (). Its commercial availability is confirmed by suppliers like TCI Chemicals, where it is priced at ¥5,300.00/25g ().

Properties

CAS No. |

1052403-50-5 |

|---|---|

Molecular Formula |

C6H6BrClFN |

Molecular Weight |

226.47 g/mol |

IUPAC Name |

5-bromo-2-fluoroaniline;hydrochloride |

InChI |

InChI=1S/C6H5BrFN.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H |

InChI Key |

CLPADMNTUVQEAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)N)F.Cl |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)F.Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Intermediates

5-Bromo-2-fluoroaniline hydrochloride is extensively used as an intermediate in the synthesis of various pharmaceutical compounds. Notably:

- Tamsulosin Hydrochloride : A medication for benign prostatic hyperplasia (BPH). The compound serves as a key building block in its synthesis.

- Antimicrobial Agents : It has been explored for its potential in synthesizing new antimicrobial agents due to its structural features that can enhance biological activity .

Agrochemical Intermediates

This compound plays a crucial role in the agrochemical industry:

- Herbicides and Pesticides : It is utilized in the production of effective herbicides such as florasulam and sulcotrione, which are vital for weed control in agricultural practices .

- Research on Agrochemicals : Studies have shown that halogenated anilines can improve the efficacy of agrochemicals by modifying their interaction with target organisms.

Chemical Research

In chemical research, 5-Bromo-2-fluoroaniline hydrochloride is used as a starting material for synthesizing various compounds:

- Dyes and Pigments : Its reactivity allows for the development of new dyes with specific properties tailored for industrial applications.

- Specialty Chemicals : The compound is involved in producing specialty chemicals that require specific halogenation patterns for enhanced performance .

Case Study 1: Synthesis of Antimicrobial Compounds

A study focused on synthesizing derivatives of 5-Bromo-2-fluoroaniline demonstrated its potential as a precursor for novel antimicrobial agents. The synthesized compounds were tested against various bacterial strains, showing promising results that indicate enhanced antibacterial activity compared to existing agents .

Case Study 2: Development of Selective P2X3 Receptor Antagonists

Research has highlighted the role of 5-Bromo-2-fluoroaniline derivatives in developing selective antagonists for the P2X3 receptor, which is implicated in pain pathways. These studies involved structure-activity relationship (SAR) analyses that optimized the compounds' efficacy and selectivity, leading to candidates with significant anti-nociceptive effects in animal models .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Spectral Differentiation

1H NMR data for 5-bromo-2-fluoroaniline derivatives (e.g., δ 7.56 ppm for NH in ) differ significantly from analogues like 4-bromo-5-fluoro-2-methylaniline , which shows upfield shifts (δ 2.25 ppm for CH₃) due to methyl substitution ().

Commercial and Regulatory Aspects

- Pricing : 5-Bromo-2-fluoroaniline is priced higher (¥5,300/25g) than its methyl-substituted analogues (e.g., ¥5,500/5g for 4-bromobenzyl chloride) due to demand in pharmaceutical synthesis ().

Q & A

Basic: What spectroscopic methods are most reliable for characterizing 5-bromo-2-fluoroaniline hydrochloride?

Answer:

- 1H NMR spectroscopy is critical for confirming the structure. For example, the aromatic proton environment can be resolved in DMSO-, with distinct signals at δ 11.16 (s, 1H, NH), 8.74 (s, 1H), and 7.14–6.92 (m, 3H) .

- Mass spectrometry (e.g., ESI-MS) confirms molecular weight, with observed peaks at m/z 350.1/352.1 (M+1) .

- Elemental analysis validates purity, particularly for halogens (Br, F) and nitrogen content.

Basic: What synthetic routes are documented for preparing 5-bromo-2-fluoroaniline hydrochloride?

Answer:

- A common method involves condensation reactions of 5-bromo-2-fluoroaniline with hydrochloric acid under controlled pH. For example, Example 71 in patent literature describes coupling with a carboxylic acid derivative, followed by acidification to isolate the hydrochloride salt .

- Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) ensures removal of unreacted starting materials.

Advanced: How can researchers resolve discrepancies in NMR data during synthesis optimization?

Answer:

- Dynamic NMR experiments (e.g., variable-temperature NMR) can clarify signal splitting caused by rotational barriers or hydrogen bonding .

- Impurity profiling using HPLC-MS identifies side products (e.g., dehalogenated byproducts or dimerization artifacts).

- Cross-validation with computational NMR prediction tools (e.g., DFT-based methods like B3LYP/6-31G*) helps assign ambiguous peaks .

Advanced: What computational approaches predict the electronic properties of 5-bromo-2-fluoroaniline hydrochloride?

Answer:

- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. This method has <2.4 kcal/mol error in thermochemical predictions .

- Electrostatic potential maps highlight electrophilic/nucleophilic sites, critical for designing coupling reactions.

- Solvent effects are modeled using the polarizable continuum model (PCM) to simulate DMSO or aqueous environments .

Advanced: How does the hydrochloride salt form influence the compound’s stability under storage?

Answer:

- Hygroscopicity testing (e.g., dynamic vapor sorption) reveals moisture sensitivity, necessitating storage at 0–6°C in sealed, desiccated containers .

- Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., mp 249–254°C for related bromo-fluoroaniline salts) .

- Accelerated stability studies (40°C/75% RH for 3 months) assess degradation pathways, such as hydrolysis of the amine group.

Advanced: How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

Answer:

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc) with XPhos ligands) for Suzuki-Miyaura couplings, optimizing solvent (toluene vs. DMF) and base (KCO vs. CsCO) .

- Competitive side reactions : Monitor debromination using LC-MS; additives like tetrabutylammonium bromide (TBAB) may suppress halide loss .

- Reaction kinetics : Use in situ IR spectroscopy to track intermediate formation and adjust stoichiometry.

Basic: What safety protocols are critical when handling 5-bromo-2-fluoroaniline hydrochloride?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: What strategies validate the absence of regioisomeric impurities in final products?

Answer:

- 2D NMR techniques (e.g., - HSQC) distinguish regioisomers via carbon-proton coupling patterns .

- Single-crystal X-ray diffraction provides unambiguous structural confirmation.

- Isotopic labeling studies track bromine/fluorine positions during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.